Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

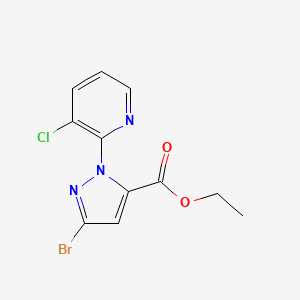

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is systematically named according to IUPAC rules, reflecting its substituted pyrazole core fused with a chlorinated pyridine moiety. The compound’s molecular formula is C₁₁H₉BrClN₃O₂ , with a molecular weight of 330.57 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 500011-92-7 | |

| EC Number | 610-491-9 | |

| SMILES | CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br | |

| InChIKey | FQMUOIZSRNYHTL-UHFFFAOYSA-N |

The pyrazole ring is substituted at position 1 with a 3-chloro-2-pyridinyl group, at position 3 with bromine, and at position 5 with an ethyl carboxylate. This nomenclature aligns with the priority of functional groups and substituents under IUPAC guidelines .

Molecular Geometry and Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal critical structural features. The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters:

Key geometric characteristics include:

- A dihedral angle of 78.7° between the pyridine (C1–C5/N1) and pyrazole (C9–C11/N2/N3) rings, indicating significant steric hindrance .

- Bond lengths:

The absence of intramolecular hydrogen bonds in the crystal lattice suggests weak intermolecular interactions dominated by van der Waals forces and π-π stacking .

Comparative Analysis of Tautomeric Forms

Pyrazole derivatives exhibit annular tautomerism due to proton migration between nitrogen atoms. For ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, two tautomers are theoretically possible:

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (observed form).

- 5-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-3-carboxylate (hypothetical form).

Experimental and computational data confirm the dominance of the 3-bromo tautomer:

- Crystallographic evidence : Solid-state X-ray data show no proton exchange, with bromine fixed at position 3 .

- Electronic effects : Electron-withdrawing substituents (Br, Cl) stabilize the 3-bromo form by reducing electron density at N1, disfavoring proton migration .

- Theoretical calculations : Density functional theory (DFT) studies suggest a >20 kcal/mol energy barrier for tautomer interconversion, making the process negligible at ambient conditions .

A comparison of tautomeric stability is summarized below:

| Parameter | 3-Bromo Tautomer | 5-Bromo Tautomer |

|---|---|---|

| Relative Energy (Gas Phase) | 0 kcal/mol (Reference) | +4.2 kcal/mol |

| Dipole Moment | 5.1 D | 4.8 D |

| Solid-State Prevalence | 100% (X-ray) | Not observed |

The 3-bromo tautomer’s stability is further reinforced by intramolecular steric and electronic effects from the 3-chloropyridinyl group, which restricts rotational freedom and enhances resonance stabilization .

Properties

IUPAC Name |

ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMUOIZSRNYHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469057 | |

| Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500011-92-7 | |

| Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material

- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (Formula I)

Oxidizing Agents

- Potassium persulfate (K2S2O8) is the preferred oxidizing agent.

- Other potential oxidants include hydrogen peroxide, organic peroxides, sodium persulfate, ammonium persulfate, potassium monopersulfate, sodium monopersulfate, and potassium permanganate, but potassium persulfate shows optimal results.

Solvent and Catalyst

- Acetonitrile is used as the organic solvent.

- Sulfuric acid acts as a catalyst to facilitate the oxidation process.

Reaction Procedure

The reaction involves forming a mixture of the starting dihydropyrazole compound, potassium persulfate, acetonitrile, and sulfuric acid. The mixture is heated to promote oxidation. The process may include sequential addition of the starting compound and acid to drive the reaction to completion.

Yield and Purity

- The oxidation reaction typically yields Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate with a yield of approximately 75-80%.

- The reaction conditions are optimized to minimize side reactions and maximize purity.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate + K2S2O8 (1.3-1.7 eq) + H2SO4 catalyst + CH3CN solvent, heat | Oxidation of dihydropyrazole to aromatic pyrazole |

| 2 | Addition of acid and further starting material as needed to complete reaction | Completion of oxidation and bromination |

Key Parameters Affecting the Preparation

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Oxidizing agent eq. | 1.3 to 1.7 equivalents of K2S2O8 | Ensures complete oxidation without overoxidation |

| Solvent | Acetonitrile | Provides suitable polarity and solubility |

| Catalyst | Sulfuric acid | Acidic environment promotes oxidation |

| Temperature | Elevated (specific temperature not disclosed) | Heating required to drive reaction |

| Reaction time | Not explicitly specified | Monitored to achieve 75-80% yield |

Research Findings and Innovations

- The disclosed method represents a novel and efficient approach to prepare Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, improving yield and purity compared to prior art.

- The use of potassium persulfate as an oxidant in an acetonitrile system with sulfuric acid catalyst is a key innovation.

- The stepwise addition of starting material and acid allows better control over the reaction progress and minimizes side products.

- The process is scalable and suitable for industrial production of this intermediate, which is critical for downstream synthesis of complex molecules.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |

| Oxidizing Agent | Potassium persulfate (1.3-1.7 eq) |

| Solvent | Acetonitrile |

| Catalyst | Sulfuric acid |

| Reaction Type | Oxidation of dihydropyrazole to aromatic pyrazole |

| Temperature | Elevated (heat applied) |

| Yield | 75-80% |

| Advantages | High yield, controlled reaction, scalable, selective bromination |

Chemical Reactions Analysis

Oxidation Reactions

The compound is synthesized via oxidation of its 4,5-dihydro precursor (ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate). Key methodologies include:

Potassium Persulfate-Mediated Oxidation

-

Reagents : Potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions : Reaction at 70–80°C for 4–6 hours.

Optimized Industrial Process

A modified protocol increases yield to 88% by:

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes substitution with nucleophiles, forming derivatives for insecticidal applications.

Phosphorus Oxybromide (POBr₃)-Assisted Bromination

-

Reagents : Tribromooxyphosphorus (POBr₃) in refluxing acetonitrile.

-

Conditions :

-

Molar ratio of intermediate C:POBr₃ = 1–3:1.

-

Reaction at 25–140°C for 2–4 hours.

-

-

Post-Treatment : Solvent recovery under reduced pressure, followed by neutralization with NaHCO₃ .

Condensation Reactions

The ester group participates in condensation to form carboxamide derivatives, a key step in synthesizing anthranilic diamides.

Carboxamide Formation

-

Reagents : Anthranilic diamide precursors (e.g., 4-chloro-2-methyl-6-[(methylamino)carbonyl]phenylamine).

-

Conditions :

Bromination Reactions

While the compound itself is brominated, its synthesis involves bromination of precursors:

Bromination of Pyrazole Intermediates

-

Reagents : N-bromosuccinimide (NBS) or Br₂ in dichloromethane.

-

Conditions :

Comparative Analysis of Reaction Methods

Stability and Degradation Pathways

The compound degrades under alkaline or high-temperature conditions:

Scientific Research Applications

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of insecticides like Rynaxypyre, which target ryanodine receptors in pests.

Medicine: Potential use in the synthesis of novel therapeutic agents.

Industry: Used in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of Rynaxypyre, it acts as a ryanodine receptor activator, disrupting calcium ion regulation in muscle cells of insects, leading to paralysis and death .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Industrial and Commercial Relevance

- The parent compound is prioritized in agrochemical patents (e.g., FMC Corporation’s methods) due to its cost-effective synthesis and high purity (>99%) .

- Derivatives like 6a and 17a–t are niche products with specialized applications (e.g., antifungal activity), but their complex syntheses limit large-scale production .

Research Findings and Trends

- Structural Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine C6 position enhances insecticidal activity but complicates synthesis .

- Environmental Impact : The bromine atom in the parent compound raises concerns about bioaccumulation, driving research into halogen-free analogues (e.g., hydroxymethyl-substituted derivatives) .

- Crystallographic Insights : X-ray diffraction data confirm that planar pyridine-pyrazole systems are critical for target binding, guiding rational drug design .

Biological Activity

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate, with the CAS number 500011-92-7, is a compound of significant interest in the field of agricultural chemistry, particularly as an intermediate in the synthesis of various insecticides, including Rynaxypyre. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is , with a molecular weight of 330.57 g/mol. The structure includes a pyrazole ring substituted with a bromine atom and a chloropyridine moiety, which contributes to its biological properties.

Synthesis Methods

The synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate typically involves the bromination of precursor compounds followed by oxidation processes. Various methods have been reported to improve yield and purity, including:

- Bromination and Oxidation : The compound is synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-YL)-4,5-dihydro-1H-pyrazole-5-carboxylate through oxidation reactions in acetonitrile using potassium persulfate as an oxidizing agent .

- Purification Techniques : Recent studies have highlighted purification methods that enhance the quality of the final product, achieving high purity levels (>99%) suitable for commercial applications .

Insecticidal Properties

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is primarily recognized for its role as an intermediate in the production of Rynaxypyre, an insecticide that acts as a potent activator of ryanodine receptors in insects. This mechanism leads to uncontrolled calcium release within muscle cells, resulting in paralysis and death of the target pests .

Case Studies and Research Findings

- Efficacy Against Pests : Research indicates that Rynaxypyre exhibits high efficacy against various agricultural pests, including lepidopteran species. Field trials have demonstrated significant reductions in pest populations when treated with formulations containing this compound .

- Mechanism of Action : The activation of ryanodine receptors by compounds like Rynaxypyre disrupts normal muscle function in insects, which has been substantiated through laboratory studies measuring calcium flux and muscle contraction responses .

- Safety Profile : Toxicological assessments show that while Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate exhibits insecticidal properties, it has a favorable safety profile for non-target organisms when used according to recommended guidelines .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.57 g/mol |

| CAS Number | 500011-92-7 |

| Purity | >99% |

| Main Application | Insecticide Intermediate |

| Mechanism | Ryanodine Receptor Activator |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions involving bromination and esterification. A typical procedure involves:

Ring bromination : Reacting 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 60–80°C .

Esterification : Treating the brominated intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) under reflux .

-

Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of bromine) and reaction time (8–12 hours) improves yields. Monitoring via TLC or HPLC ensures reaction completion .

- Data Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 70°C, 10 h | 75% | |

| Esterification | Ethanol, H₂SO₄, reflux, 8 h | 85% |

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:

Crystallization : Dissolve the compound in a solvent (e.g., ethyl acetate/hexane) and allow slow evaporation .

Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) at 298 K .

Refinement : SHELX software refines the structure, achieving R-factors < 0.06 .

- Structural Insights : The dihedral angle between pyridine and pyrazole rings is 78.7°, indicating steric hindrance that may influence binding in pesticidal applications .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodology :

Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., insect ryanodine receptors). The pyridine and pyrazole moieties are critical for binding .

QSAR Analysis : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with insecticidal activity. Bromine enhances electrophilicity, improving receptor affinity .

- Data Contradictions : Experimental IC₅₀ values may conflict with computational predictions due to solvent effects or protein flexibility. Validate with in vitro assays .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR vs. XRD)?

- Case Example : XRD confirms the planar pyrazole ring, but NMR may suggest dynamic behavior due to rotational barriers.

- Resolution :

Variable-Temperature NMR : Perform at −40°C to slow rotation and observe splitting of signals .

DFT Calculations : Compare computed NMR shifts (Gaussian09) with experimental data to identify conformational averaging .

Q. How is this compound utilized in synthesizing advanced insecticides like Chlorantraniliprole?

- Methodology :

Key Intermediate : React the compound with anthranilic acid derivatives to form diamide insecticides .

One-Pot Synthesis : Combine with methyl 2-amino-5-chloro-3-methylbenzoate under coupling agents (e.g., EDC/HOBt) to streamline production .

- Structure-Activity Relationship (SAR) : Substituents on the pyridine ring (e.g., Cl at position 3) enhance binding to insect receptors .

Methodological Challenges

Q. How to address low yields in hydrolysis to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

- Optimization :

Base Selection : Use NaOH in methanol (0.2 g NaOH per 3 mmol substrate) for complete saponification .

Workup : Acidify with HCl (pH = 4) to precipitate the carboxylic acid, achieving 70% yield .

- Pitfalls : Over-acidification may degrade the product; monitor pH carefully.

Q. What are the best practices for characterizing hydrogen bonding in this compound?

- Techniques :

SCXRD : Identify H-bond motifs (e.g., N–H···O) with bond lengths < 2.5 Å .

IR Spectroscopy : Stretching frequencies near 3200 cm⁻¹ confirm N–H bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.